molecular formula C22H30N2O8 B14387335 1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine;oxalic acid CAS No. 88172-12-7

1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine;oxalic acid

Cat. No.: B14387335
CAS No.: 88172-12-7
M. Wt: 450.5 g/mol
InChI Key: IADUGHUNZHYAGT-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine;oxalic acid is a complex organic compound that features a cyclopentyl group, a phenylprop-2-enyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine typically involves the reaction of cyclopentylamine with 3-phenylprop-2-enyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with piperazine to form the final product. The reaction conditions usually require a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alkanes and alcohols.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperidine
  • 1-Cyclopentyl-4-(3-phenylprop-2-enyl)morpholine

Uniqueness

1-Cyclopentyl-4-(3-phenylprop-2-enyl)piperazine is unique due to its specific structural features, such as the combination of a cyclopentyl group, a phenylprop-2-enyl group, and a piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88172-12-7

Molecular Formula

C22H30N2O8

Molecular Weight

450.5 g/mol

IUPAC Name

1-cyclopentyl-4-(3-phenylprop-2-enyl)piperazine;oxalic acid

InChI

InChI=1S/C18H26N2.2C2H2O4/c1-2-7-17(8-3-1)9-6-12-19-13-15-20(16-14-19)18-10-4-5-11-18;2*3-1(4)2(5)6/h1-3,6-9,18H,4-5,10-16H2;2*(H,3,4)(H,5,6)

InChI Key

IADUGHUNZHYAGT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC=CC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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